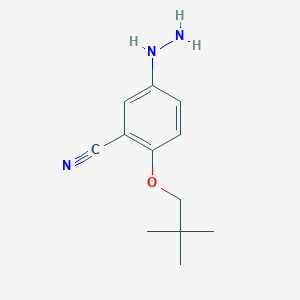
2-(2,2-dimethylpropoxy)-5-hydrazinylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-dimethylpropoxy)-5-hydrazinylbenzonitrile is an organic compound that features a cyano group, a neopentyloxy group, and a phenylhydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethylpropoxy)-5-hydrazinylbenzonitrile typically involves the reaction of 4-neopentyloxybenzaldehyde with hydrazine hydrate in the presence of a cyano group donor. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-dimethylpropoxy)-5-hydrazinylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The neopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenylhydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,2-dimethylpropoxy)-5-hydrazinylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential as an anticancer agent is ongoing, as its structural properties may allow it to interact with cancer cell pathways.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,2-dimethylpropoxy)-5-hydrazinylbenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the phenylhydrazine moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyano-3-neopentyloxy-phenylhydrazine
- 3-Cyano-4-methoxy-phenylhydrazine
- 4-Cyano-3-methoxy-phenylhydrazine
Uniqueness
2-(2,2-dimethylpropoxy)-5-hydrazinylbenzonitrile is unique due to the presence of the neopentyloxy group, which imparts steric hindrance and influences the compound’s reactivity and interactions. This structural feature distinguishes it from other similar compounds and can affect its chemical and biological properties.
Eigenschaften
Molekularformel |
C12H17N3O |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
2-(2,2-dimethylpropoxy)-5-hydrazinylbenzonitrile |
InChI |
InChI=1S/C12H17N3O/c1-12(2,3)8-16-11-5-4-10(15-14)6-9(11)7-13/h4-6,15H,8,14H2,1-3H3 |
InChI-Schlüssel |
JHHXACZFOONXDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)COC1=C(C=C(C=C1)NN)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














